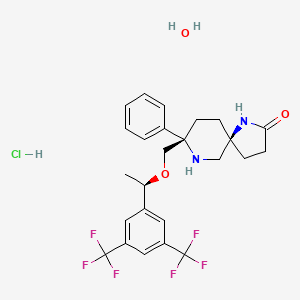

Rolapitant Hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQWMYVDLCUBQX-WVZIYJGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238570 | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914462-92-3 | |

| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolapitant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolapitant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLAPITANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Rolapitant Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolapitant (B1662417) hydrochloride is a potent and highly selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key mediator in the emetic reflex. By blocking the interaction of Substance P with the NK1 receptor, rolapitant effectively mitigates chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase. This technical guide provides an in-depth overview of the in vitro mechanism of action of rolapitant, detailing its binding characteristics, functional antagonism, and effects on downstream signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this important therapeutic agent.

Core Mechanism: Competitive Antagonism of the NK1 Receptor

In vitro studies have unequivocally established that rolapitant hydrochloride functions as a selective and competitive antagonist of the human NK1 receptor.[1][2] This mechanism is characterized by its high binding affinity for the receptor, effectively preventing the endogenous ligand, Substance P, from binding and initiating the signaling cascade that leads to emesis.

High-Affinity Binding to the Human NK1 Receptor

Rolapitant exhibits a high affinity for the human NK1 receptor, a critical characteristic for its potent antagonist activity. Radioligand binding assays have consistently demonstrated a low nanomolar equilibrium dissociation constant (Ki) for rolapitant.

| Parameter | Value | Cell Line | Radioligand | Reference |

| Ki | 0.66 nM | CHO cells expressing human NK1 receptor | [¹²⁵I]-Substance P | [3] |

This high binding affinity underscores the potent ability of rolapitant to occupy the NK1 receptor and block the binding of Substance P.

Selectivity Profile

A key feature of rolapitant's pharmacological profile is its high selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3. In vitro studies have shown that rolapitant has a greater than 1000-fold selectivity for the NK1 receptor.[3] This high degree of selectivity minimizes off-target effects and contributes to a favorable safety profile.

Functional Antagonism and Inhibition of Downstream Signaling

Rolapitant's binding to the NK1 receptor translates into a potent functional antagonism of Substance P-induced cellular responses. The primary downstream signaling pathway of the NK1 receptor involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event.

Rolapitant effectively and competitively inhibits this Substance P-induced calcium mobilization. Functional assays, such as calcium efflux assays, have been employed to quantify this antagonism.

| Parameter | Value | Assay Type | Cell Line | Agonist | Reference |

| Kb | 0.17 nM | Calcium Efflux | CHO cells expressing human NK1 receptor | GR-73632 (NK1 agonist) | [3] |

The low nanomolar Kb value confirms that rolapitant is a potent functional antagonist, capable of effectively blocking the physiological effects of NK1 receptor activation at clinically relevant concentrations.

Signaling Pathway of Substance P and Inhibition by Rolapitant

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of rolapitant for the human NK1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl (pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Incubation: A fixed concentration of the radioligand, [¹²⁵I]-Substance P, is incubated with the cell membranes in the presence of increasing concentrations of unlabeled rolapitant.

-

Equilibrium: The incubation is carried out at 4°C for a sufficient period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of rolapitant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

Calcium Flux Assay (Functional Antagonism)

This functional assay measures the ability of rolapitant to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.

References

- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 3. researchgate.net [researchgate.net]

- 4. Internalization assay [bio-protocol.org]

- 5. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]

Preclinical Pharmacology of Rolapitant Hydrochloride: A Technical Guide

Introduction

Rolapitant (B1662417) hydrochloride is a highly selective, long-acting antagonist of the substance P/neurokinin-1 (NK-1) receptor.[1][2][3] It is indicated for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy, administered in combination with other antiemetic agents like 5-HT3 receptor antagonists and dexamethasone.[4][5] The emetic reflex, particularly in the delayed phase following chemotherapy, is primarily mediated by the binding of substance P to NK-1 receptors in the brain's vomiting centers.[1][6] Rolapitant's distinct pharmacological profile, characterized by its high receptor affinity, long half-life, and unique metabolic pathway, differentiates it from other NK-1 receptor antagonists.[7][8] This technical guide provides an in-depth overview of the preclinical pharmacology of Rolapitant, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used for its evaluation.

Mechanism of Action

Rolapitant exerts its antiemetic effect by selectively and competitively blocking the binding of substance P to NK-1 receptors located in the central nervous system, particularly in the nucleus tractus solitarius and area postrema which are critical for the emetic reflex.[1][6] Substance P, a neuropeptide, is released in response to emetogenic stimuli like chemotherapy and acts as the primary endogenous ligand for the NK-1 receptor.[1] By preventing this interaction, Rolapitant effectively inhibits the downstream signaling that leads to nausea and vomiting.[1][9]

In vitro studies have demonstrated that Rolapitant possesses a high affinity for the human NK-1 receptor and exhibits over 1,000-fold greater selectivity for the NK-1 receptor compared to NK-2 or NK-3 receptor subtypes.[10][11] This high selectivity minimizes off-target effects. As a potent antagonist, it crosses the blood-brain barrier to occupy NK-1 receptors in the brain, which is essential for its clinical efficacy.[4][10]

Pharmacodynamics

The pharmacodynamic effect of Rolapitant is directly linked to its high and sustained occupancy of NK-1 receptors in the brain. Positron Emission Tomography (PET) studies in humans have shown that a single oral dose of Rolapitant results in greater than 90% NK-1 receptor occupancy for up to 120 hours (5 days).[5][8] This prolonged receptor blockade is consistent with its long plasma half-life and is the basis for its efficacy in preventing delayed-phase chemotherapy-induced nausea and vomiting (CINV).

Table 1: Pharmacodynamic Profile of Rolapitant

| Parameter | Value | Species/System |

|---|---|---|

| NK-1 Receptor Binding Affinity (Ki) | 0.66 nmol/L | Human (in vitro)[11] |

| Receptor Selectivity | >1,000-fold for NK-1 vs. NK-2/NK-3 | Human (in vitro)[11] |

| Brain NK-1 Receptor Occupancy | >90% at 120 hours post-dose | Human (in vivo PET)[5][8] |

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of Rolapitant is distinguished by its high bioavailability, extensive tissue distribution, and exceptionally long elimination half-life.[10][12]

-

Absorption: Rolapitant is well-absorbed after oral administration, with a bioavailability of over 90%.[10] Peak plasma concentrations (Tmax) are achieved approximately 4 hours after a single dose under fasting conditions.[10][13]

-

Distribution: The drug is highly bound to plasma proteins (99.8%) and has a large apparent volume of distribution (Vd/F) of approximately 387 L in cancer patients, which indicates extensive distribution into tissues.[10][13] Notably, it crosses the blood-brain barrier to engage its target receptors.[10] Studies in rats have shown that Rolapitant is also distributed into milk.[10][14]

-

Metabolism: Rolapitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form a major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant).[10][12][14] The exposure to this active metabolite is approximately 50% of the parent drug in plasma.[15] Unlike other approved NK-1 receptor antagonists, Rolapitant does not significantly inhibit or induce CYP3A4 activity, which reduces the potential for certain drug-drug interactions.[7][8][16]

-

Excretion: Elimination occurs predominantly through the hepatic/biliary route.[2][13] Following a radiolabeled oral dose, approximately 73% of the radioactivity is recovered in the feces (with a substantial portion as unchanged drug) and 14.2% is recovered in the urine (primarily as metabolites).[10][15] The elimination half-life is very long, ranging from 169 to 183 hours (approximately 7 days).[10][12]

Table 2: Key Pharmacokinetic Parameters of Rolapitant (Human Data)

| Parameter | Value |

|---|---|

| Bioavailability (F) | >90%[10] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours[10][13] |

| Plasma Protein Binding | 99.8%[10][12] |

| Apparent Volume of Distribution (Vd/F) | 387 L (cancer patients)[13] |

| Terminal Half-life (t½) | 169–183 hours[10][12] |

| Primary Metabolizing Enzyme | CYP3A4[10][12][14] |

| Major Active Metabolite | M19 (C4-pyrrolidine-hydroxylated rolapitant)[10][14] |

| Primary Route of Excretion | Hepatic/Biliary[2][13] |

In Vivo Efficacy Models

The ferret is a well-established and translationally valid animal model for studying CINV because its emetic reflex is pharmacologically similar to that of humans.[17][18][19] Administration of the chemotherapeutic agent cisplatin (B142131) to ferrets produces a dose-dependent emetic response that can be divided into an acute phase (first 24 hours) and a delayed phase (24-72 hours), mimicking the clinical presentation.[17][20] Preclinical studies in this model were pivotal in demonstrating the antiemetic efficacy of NK-1 receptor antagonists, including Rolapitant.[3][20] These studies typically involve administering Rolapitant prior to a cisplatin challenge and quantifying the reduction in emetic episodes (retches and vomits) compared to a control group.

Drug-Drug Interaction Profile

Rolapitant's drug-drug interaction profile is a key differentiating feature.

-

CYP3A4: While Rolapitant is a substrate of CYP3A4, it does not act as a clinically relevant inhibitor or inducer of this enzyme.[8][16] This minimizes interactions with co-administered CYP3A4 substrates, such as dexamethasone, for which other NK-1 antagonists require dose adjustments.[8] Strong CYP3A4 inducers (e.g., rifampin) can significantly decrease Rolapitant exposure, while strong inhibitors (e.g., ketoconazole) have a minimal effect.[16]

-

CYP2D6: Rolapitant is a moderate inhibitor of CYP2D6.[10][12] This inhibitory effect is prolonged, lasting for at least 28 days after a single dose, and can increase the plasma concentrations of CYP2D6 substrates.[14][21]

-

Transporters: Rolapitant is an inhibitor of the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) transporters.[10][12][22] This can increase the plasma concentrations of substrates for these transporters.[12][22]

Table 3: Preclinical Drug-Drug Interaction Profile of Rolapitant

| Enzyme/Transporter | Effect of Rolapitant | Implication |

|---|---|---|

| CYP3A4 | Substrate; Not an inhibitor or inducer[8][16][23] | Low potential for interaction with CYP3A4 substrates. Efficacy may be reduced by strong CYP3A4 inducers.[16][23] |

| CYP2D6 | Moderate Inhibitor (long-lasting)[10][12][14] | Increased exposure of CYP2D6 substrates. Contraindicated with substrates having a narrow therapeutic index (e.g., thioridazine).[10][14] |

| BCRP | Inhibitor[10][22] | Increased exposure of BCRP substrates (e.g., sulfasalazine, rosuvastatin).[12][22] |

| P-glycoprotein (P-gp) | Inhibitor[10][12] | Increased exposure of P-gp substrates (e.g., digoxin).[12] |

Detailed Experimental Protocols

In Vitro NK-1 Receptor Competition Binding Assay

This protocol determines the binding affinity (Ki) of Rolapitant for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology

-

Membrane Preparation:

-

Culture cells stably expressing the human NK-1 receptor (e.g., HEK293 or CHO cells).[24]

-

Harvest confluent cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[25]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[25]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[25]

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration. Store aliquots at -80°C.[25]

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., [125I]-Substance P) at or below its Kd, and serially diluted concentrations of the test compound (Rolapitant).[26][27]

-

Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of unlabeled Substance P, e.g., 1 µM).[26][28]

-

Use an assay buffer such as HEPES or Tris-HCl supplemented with MgCl₂, BSA, and a peptidase inhibitor like bacitracin.[27][28]

-

Incubate the plate for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 4°C) with gentle agitation.[26]

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[25][27]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[25][26]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[25]

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of Rolapitant.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding).[26]

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]

-

In Vivo Cisplatin-Induced Emesis Assay (Ferret Model)

This protocol evaluates the in vivo antiemetic efficacy of Rolapitant.

Methodology

-

Animal Acclimation and Preparation:

-

Acclimate male ferrets to the laboratory environment and observation cages.

-

Ensure animals are fasted overnight before the experiment but have free access to water.

-

-

Dosing and Challenge:

-

Administer the test article (Rolapitant, formulated in a suitable vehicle) or vehicle control via the intended clinical route (e.g., oral gavage) at a predetermined time before the emetic challenge (e.g., 1-2 hours).

-

Administer a standardized dose of cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce both acute and delayed emesis.[17][20]

-

-

Observation and Data Collection:

-

Continuously observe the animals for a period of 72 hours post-cisplatin administration.[29]

-

Record the latency to the first emetic episode.

-

Quantify the total number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for each animal.[20] The sum of retches and vomits is often used as a primary endpoint.

-

Monitor animal well-being, body weight, and food/water intake throughout the study.

-

-

Data Analysis:

-

Divide the observation period into the acute phase (0-24 hours) and the delayed phase (24-72 hours).

-

Compare the mean number of emetic episodes in the Rolapitant-treated group to the vehicle-control group for each phase using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

-

Calculate the percentage inhibition of emesis for the treated group relative to the control group.

-

Conclusion

The preclinical pharmacology of Rolapitant Hydrochloride defines it as a potent, selective, and exceptionally long-acting NK-1 receptor antagonist. Its high affinity and sustained receptor occupancy in the brain provide a strong basis for its efficacy in preventing delayed CINV. Key differentiating features include its unique pharmacokinetic profile, particularly its long half-life and lack of CYP3A4 inhibition or induction, which simplifies its use with concomitant medications commonly prescribed in oncology. The comprehensive preclinical evaluation, utilizing robust in vitro binding assays and translationally relevant in vivo models, has firmly established the pharmacological foundation for its clinical application.

References

- 1. What is the mechanism of Rolapitant Hydrochloride? [synapse.patsnap.com]

- 2. dovepress.com [dovepress.com]

- 3. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtopics.com [drugtopics.com]

- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The safety of rolapitant for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rolapitant - Wikipedia [en.wikipedia.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic Interactions of Rolapitant With Cytochrome P450 3A Substrates in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL | Scilit [scilit.com]

- 19. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

Unveiling the Potent Interaction: A Technical Guide to the Binding Affinity of Rolapitant with NK-1 Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Rolapitant (B1662417), a selective neurokinin-1 (NK-1) receptor antagonist, for its target receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows. Rolapitant is a critical therapeutic agent in the prevention of chemotherapy-induced nausea and vomiting (CINV), and a thorough understanding of its molecular interaction with the NK-1 receptor is paramount for further research and development in this field.[1][2][3][4]

Executive Summary

Rolapitant demonstrates high-affinity binding to the human NK-1 receptor, a key component in the emetic pathway.[5][6] This potent and selective antagonism of the NK-1 receptor by Rolapitant effectively blocks the action of Substance P, the natural ligand, thereby mitigating the signaling cascade that leads to nausea and vomiting.[2][3] This guide presents the binding affinity of Rolapitant in a clear, tabular format, details the methodologies employed to determine these values, and provides graphical representations of the underlying molecular and experimental processes.

Quantitative Binding Affinity Data

The binding affinity of Rolapitant for the NK-1 receptor has been quantified through rigorous experimental assays. The inhibition constant (Ki) serves as a primary measure of this affinity, with lower values indicating a stronger interaction.

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| Rolapitant | Human NK-1 | Radioligand Binding Assay | 0.66 | [5][6][7] |

This high affinity underscores the potency of Rolapitant as an NK-1 receptor antagonist.

Experimental Protocols: Determining Binding Affinity

The determination of Rolapitant's binding affinity for the NK-1 receptor is typically achieved through competitive radioligand binding assays. The following protocol provides a representative methodology for conducting such an experiment.

Objective

To determine the inhibitory constant (Ki) of Rolapitant for the human NK-1 receptor expressed in a suitable cell line.

Materials

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 cells).

-

Radioligand: A radiolabeled form of a known NK-1 receptor ligand, such as [3H]-Substance P.

-

Test Compound: Rolapitant.

-

Non-specific Binding Control: A high concentration of unlabeled Substance P.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, protease inhibitors (e.g., bacitracin, bestatin, captopril), and 0.1% BSA.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the human NK-1 receptor to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following components in duplicate or triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled Substance P.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of Rolapitant.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Rolapitant concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Rolapitant that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Visualizing Molecular Interactions and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

References

- 1. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rolapitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Rolapitant: An NK-1 Receptor Antagonist for the Prevention of Chemotherapy- Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of rolapitant administered orally on the pharmacokinetics of dextromethorphan (CYP2D6), tolbutamide (CYP2C9), omeprazole (CYP2C19), efavirenz (CYP2B6), and repaglinide (CYP2C8) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of Rolapitant Hydrochloride in Modulating Substance P Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rolapitant (B1662417) hydrochloride, a highly selective and long-acting neurokinin-1 (NK-1) receptor antagonist, represents a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase.[1][2] Its mechanism of action centers on the potent and sustained blockade of the Substance P (SP) signaling pathway, a key mediator of emesis.[3][4] This technical guide provides an in-depth exploration of the effects of Rolapitant on SP signaling, complete with quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Core Mechanism of Action

Rolapitant is a competitive antagonist of the human NK-1 receptor, exhibiting high affinity and selectivity.[5][6] By binding to NK-1 receptors in the central and peripheral nervous systems, Rolapitant prevents the binding of Substance P, an undecapeptide neuropeptide that plays a crucial role in pain transmission, inflammation, and the emetic reflex.[7][8] The activation of the NK-1 receptor by SP, a G protein-coupled receptor (GPCR) of the Gq alpha subunit family, initiates a downstream signaling cascade that is effectively inhibited by Rolapitant.[9][10]

Data Presentation

The following tables summarize key quantitative data for Rolapitant hydrochloride, providing a comparative overview of its pharmacological profile and clinical efficacy.

Table 1: Pharmacological Profile of Rolapitant

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.66 nM (for human NK-1 receptor) | [5] |

| Receptor Occupancy (Cortex) | >90% at 120 hours (180 mg dose) | [5] |

| Receptor Occupancy (Striatum) | 73% at 120 hours (180 mg dose) | [4] |

| Plasma Half-life | Approximately 180 hours | [4] |

Table 2: Clinical Efficacy of Rolapitant in Preventing CINV (Phase III Trials)

| Chemotherapy Regimen | Phase | Rolapitant + Standard Therapy (Complete Response %) | Placebo + Standard Therapy (Complete Response %) | p-value | Reference |

| Highly Emetogenic (HEC) | Delayed (>24-120h) | 71.4 | 59.7 | <0.001 | [6] |

| Overall (0-120h) | 69.8 | 57.8 | <0.001 | [6] | |

| Moderately Emetogenic (MEC) | Delayed (>24-120h) | 71.3 | 61.6 | <0.001 | [6] |

| Overall (0-120h) | 68.6 | 57.8 | <0.001 | [6] | |

| Anthracycline/Cyclophosphamide | Delayed (>24-120h) | 66.7 | 58.8 | 0.034 | [3] |

| Overall (0-120h) | 62.5 | 53.9 | 0.024 | [3] | |

| Cisplatin-based | Delayed (>24-120h) | 55.7 | 44.3 | <0.001 | [3] |

| Overall (0-120h) | 52.3 | 41.7 | <0.001 | [3] | |

| Carboplatin-based | Delayed (>24-120h) | 64.1 | 53.6 | 0.034 | [3] |

| Overall (0-120h) | 62.5 | 51.2 | 0.023 | [3] |

Signaling Pathways

The interaction of Substance P with the NK-1 receptor triggers a well-defined signaling cascade. Rolapitant's therapeutic effect is achieved by interrupting this pathway at its origin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Rolapitant with the Substance P signaling pathway.

NK-1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of Rolapitant for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.[7][9]

Materials:

-

Cell Membranes: Prepared from cells expressing the human NK-1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.[9]

-

Radioligand: [³H]-Substance P.[9]

-

Non-labeled Ligand: Substance P (1 µM) for determining non-specific binding.[9]

-

Test Compound: Rolapitant hydrochloride at various concentrations.

-

Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

-

Scintillation Counter and Cocktail.

Protocol:

-

Reaction Setup: In a 96-well plate, combine 100 µL of the NK-1 receptor membrane suspension, 50 µL of [³H]-Substance P, and 50 µL of either assay buffer (for total binding), 1 µM unlabeled Substance P (for non-specific binding), or varying concentrations of Rolapitant.[9]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[9]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters.[9]

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Rolapitant and subsequently the Ki value using the Cheng-Prusoff equation.[7]

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of Rolapitant to antagonize the downstream signaling of the NK-1 receptor, specifically the release of intracellular calcium.[11][12]

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human NK-1 receptor.

-

Culture Medium: Appropriate for the cell line.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[13]

-

Calcium-sensitive Dye: Fluo-4 AM.[14]

-

Substance P: As the agonist.

-

Test Compound: Rolapitant hydrochloride.

-

Fluorescence Plate Reader: With automated injection capabilities.

Protocol:

-

Cell Seeding: Seed the NK-1R-expressing cells into a 96-well black, clear-bottom microplate and culture overnight.[12]

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.[13]

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of Rolapitant or vehicle control to the wells and incubate for a predetermined time.

-

Agonist Stimulation & Measurement: Place the plate in the fluorescence plate reader. Record a stable baseline fluorescence. Inject a solution of Substance P into the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).[13]

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of Rolapitant on the Substance P-induced calcium mobilization and calculate the IC50 value.

Cisplatin-Induced Emesis Model in Ferrets

This in vivo model is a gold standard for evaluating the anti-emetic efficacy of compounds against both acute and delayed CINV.[15][16][17]

Materials:

-

Animals: Male ferrets.

-

Emetogen: Cisplatin (B142131).

-

Test Compound: Rolapitant hydrochloride.

-

Vehicle Control.

-

Observation Cages.

Protocol:

-

Acclimation: Acclimate ferrets to the observation cages.

-

Drug Administration: Administer Rolapitant or vehicle orally or via injection at a specified time before the emetogen.

-

Emesis Induction: Administer a single intraperitoneal injection of cisplatin (e.g., 5 mg/kg).[15]

-

Observation: Continuously observe the animals for a defined period (e.g., 72 hours) and record the number of retches and vomits. The observation period is divided into acute (0-24 hours) and delayed (>24-72 hours) phases.

-

Data Analysis: Compare the number of emetic events in the Rolapitant-treated group to the vehicle-treated group for both the acute and delayed phases.

NK-1 Agonist-Induced Foot-Tapping Model in Gerbils

This in vivo model assesses the central nervous system activity of NK-1 receptor antagonists.[18][19][20]

Materials:

-

Animals: Male gerbils.

-

Test Compound: Rolapitant hydrochloride.

-

Vehicle Control.

-

Observation Chambers.

Protocol:

-

Drug Administration: Administer Rolapitant or vehicle systemically (e.g., orally or by injection) at a specified time before the agonist challenge.

-

Agonist Challenge: Administer the NK-1 agonist via intracerebroventricular injection.[19]

-

Observation: Immediately place the gerbil in an observation chamber and count the number of hind paw taps (B36270) over a defined period.

-

Data Analysis: Compare the number of foot taps in the Rolapitant-treated group to the vehicle-treated group.

Conclusion

Rolapitant hydrochloride is a potent and selective NK-1 receptor antagonist with a long duration of action, making it a valuable therapeutic agent for the prevention of CINV. Its mechanism of action is well-characterized, involving the direct blockade of the Substance P/NK-1 receptor signaling pathway. The experimental models and assays described herein provide a robust framework for the preclinical and clinical evaluation of Rolapitant and other novel NK-1 receptor antagonists. The comprehensive quantitative data from clinical trials underscores its significant efficacy in a clinical setting. This guide serves as a foundational resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of Rolapitant's effects on Substance P signaling.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Reduction of cisplatin-induced emesis by a selective neurokinin-1-receptor antagonist. L-754,030 Antiemetic Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rolapitant for the prevention of nausea in patients receiving highly or moderately emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rolapitant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 11. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. avmajournals.avma.org [avmajournals.avma.org]

- 18. Chromodacryorrhea and repetitive hind paw tapping: models of peripheral and central tachykinin NK1 receptor activation in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Rolapitant: A Technical Deep Dive into its Discovery and Development as a Potent NK-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of Rolapitant (B1662417) (Varubi®), a highly selective neurokinin-1 (NK-1) receptor antagonist. Rolapitant represents a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV), particularly in the delayed phase. This document will explore the core scientific principles, experimental methodologies, and clinical data that underpinned its journey from a promising molecule to a clinically approved therapeutic.

The Scientific Rationale: Targeting the NK-1 Receptor in Emesis

Chemotherapy-induced nausea and vomiting is a debilitating side effect of cancer treatment, significantly impacting a patient's quality of life. The emetic reflex is a complex process mediated by various neurotransmitters and their receptors. A key player in this pathway is Substance P, a neuropeptide that, upon binding to the NK-1 receptor in the brain, triggers the vomiting reflex.[1] This interaction is particularly crucial in the delayed phase of CINV (occurring 24 to 120 hours after chemotherapy).[2]

Rolapitant was developed as a selective and competitive antagonist of the human substance P/NK-1 receptor.[2] By blocking the binding of Substance P to the NK-1 receptor, Rolapitant effectively mitigates the emetic signal, thereby preventing nausea and vomiting.[3]

The Substance P/NK-1 Receptor Signaling Pathway

The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This activation primarily involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to neuronal excitation and the emetic response.[4]

Preclinical Development and Lead Optimization

The development of Rolapitant involved a rigorous preclinical program to identify a lead compound with optimal potency, selectivity, and pharmacokinetic properties. This phase typically involves high-throughput screening of compound libraries followed by medicinal chemistry efforts to refine the structure-activity relationship (SAR).

Experimental Protocol: NK-1 Receptor Binding Assay (Competitive)

A fundamental assay in the discovery of an NK-1 antagonist is the competitive radioligand binding assay. This in vitro experiment determines the affinity of a test compound (like Rolapitant) for the NK-1 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Substance P).

Objective: To determine the inhibitory constant (Ki) of Rolapitant for the NK-1 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human NK-1 receptor.

-

Radioligand: [³H]-Substance P.

-

Non-labeled Substance P (for determining non-specific binding).

-

Test compound: Rolapitant.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Substance P, and varying concentrations of Rolapitant.

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of Rolapitant that inhibits 50% of the specific binding of [³H]-Substance P (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[5]

Clinical Development: From Phase I to Pivotal Phase III Trials

The clinical development program for Rolapitant was designed to assess its safety, tolerability, pharmacokinetics, and efficacy in preventing CINV.

Experimental Protocol: Clinical Pharmacokinetic Study

Pharmacokinetic (PK) studies are crucial to understand how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).

Objective: To characterize the pharmacokinetic profile of a single oral dose of Rolapitant in healthy subjects and cancer patients.

Methodology:

-

Study Design: A single-dose, open-label study in a cohort of healthy volunteers or cancer patients.

-

Drug Administration: A single oral dose of Rolapitant (e.g., 180 mg) is administered.

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours).

-

Bioanalysis: Plasma concentrations of Rolapitant and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key PK parameters.

Key Pharmacokinetic Parameters of Rolapitant:

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~4 hours | [6] |

| Elimination Half-life (t½) | 169-183 hours | [7] |

| Metabolism | Primarily by CYP3A4 to an active metabolite (M19) | [7] |

| Excretion | Mainly via feces (52-89%) and to a lesser extent via urine (9-20%) | [7] |

Rolapitant is also a moderate inhibitor of CYP2D6 and an inhibitor of the transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7]

Phase III Clinical Trials: Demonstrating Efficacy in CINV

The efficacy of Rolapitant was established in three pivotal Phase III, randomized, double-blind, active-controlled trials in patients receiving either highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC).[8][9][10] The primary endpoint in these studies was the proportion of patients with a complete response (CR), defined as no emetic episodes and no use of rescue medication in the delayed phase of CINV (>24-120 hours after chemotherapy).[8]

Summary of Phase III Clinical Trial Results:

Highly Emetogenic Chemotherapy (HEC) Trials (Two Studies: HEC-1 and HEC-2) [2][5][9][11]

| Endpoint | Rolapitant Arm | Control Arm | p-value |

| HEC-1: Complete Response (Delayed Phase) | 72.7% (n=264) | 58.4% (n=262) | <0.001 |

| HEC-2: Complete Response (Delayed Phase) | 70.1% (n=271) | 61.9% (n=273) | 0.043 |

| Pooled HEC: Complete Response (Delayed Phase) | 71% | 60% | <0.001 |

| Pooled HEC: Complete Response (Acute Phase) | 84% | 77% | 0.0045 |

| Pooled HEC: Complete Response (Overall Phase) | 69% | 59% | 0.0005 |

Moderately Emetogenic Chemotherapy (MEC) Trial [2][4][12][13]

| Endpoint | Rolapitant Arm (n=666) | Control Arm (n=666) | p-value |

| Complete Response (Delayed Phase) | 71.3% | 61.6% | <0.001 |

| Complete Response (Acute Phase) | 83.5% | 80.3% | 0.143 |

| Complete Response (Overall Phase) | 68.6% | 57.8% | <0.001 |

The most common adverse events reported in the clinical trials were neutropenia, hiccups, and abdominal pain.[14]

Conclusion

The discovery and development of Rolapitant exemplifies a successful, target-driven approach to drug design. Through a comprehensive understanding of the pathophysiology of CINV and the role of the NK-1 receptor, a highly selective and long-acting antagonist was developed. Rigorous preclinical and clinical evaluation demonstrated its significant efficacy in preventing delayed CINV, offering a valuable therapeutic option for cancer patients undergoing emetogenic chemotherapy. The data presented in this guide underscore the scientific and clinical rationale for the use of Rolapitant in this setting.

References

- 1. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. dovepress.com [dovepress.com]

- 7. Rolapitant - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of cisplatin-based highly emetogenic chemotherapy in patients with cancer: two randomised, active-controlled, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 11. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of rolapitant for prevention of chemotherapy-induced nausea and vomiting after administration of moderately emetogenic chemotherapy or anthracycline and cyclophosphamide regimens in patients with cancer: a randomised, active-controlled, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rolapitant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Off-Target Profile of Rolapitant Hydrochloride in Preclinical Evaluation

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data on Rolapitant (B1662417) Hydrochloride (Varubi®) reveals a highly selective pharmacological profile, with its primary off-target effects centered on the inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme and the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). While demonstrating potent and specific antagonism of the neurokinin-1 (NK1) receptor, the molecule exhibits minimal interaction with a broad range of other receptors, ion channels, and enzymes at clinically relevant concentrations. This in-depth technical guide provides a detailed overview of the preclinical evaluation of Rolapitant's off-target effects, including available quantitative data, experimental methodologies, and a visualization of its known molecular interactions.

On-Target and Off-Target Pharmacological Profile

The most significant off-target interactions identified in preclinical and clinical pharmacology studies are with drug metabolizing enzymes and transporters.

Table 1: Summary of Known Off-Target Interactions of Rolapitant Hydrochloride

| Target | Interaction | Quantitative Data | Implication |

| CYP2D6 | Moderate Inhibitor | Increased plasma concentrations of the CYP2D6 substrate dextromethorphan (B48470) threefold.[5] | Potential for drug-drug interactions with CYP2D6 substrates. |

| BCRP | Inhibitor | Increased plasma concentrations of the BCRP substrate sulfasalazine (B1682708) twofold.[5] | Potential for drug-drug interactions with BCRP substrates. |

| P-gp | Inhibitor | Increased plasma concentrations of the P-gp substrate digoxin (B3395198) by 70%.[5] | Potential for drug-drug interactions with P-gp substrates. |

| CYP3A4 | Substrate | Strong CYP3A4 inducers (e.g., rifampin) significantly reduce rolapitant plasma concentrations.[5] | Efficacy of Rolapitant may be reduced when co-administered with strong CYP3A4 inducers. |

It is noteworthy that, unlike other NK1 receptor antagonists, Rolapitant does not induce or inhibit CYP3A4, a key enzyme in drug metabolism.[6]

Experimental Methodologies

The preclinical assessment of off-target effects for a drug candidate like Rolapitant typically involves a tiered approach, starting with broad in vitro screening panels followed by more focused in vivo studies.

In Vitro Safety Pharmacology Profiling

Standard industry practice for identifying potential off-target liabilities involves screening the compound against a large panel of receptors, ion channels, enzymes, and transporters. These are often conducted as radioligand binding assays or functional assays.

Radioligand Binding Assays: These assays measure the ability of the test compound (Rolapitant) to displace a known radioactive ligand from its target receptor. The result is typically expressed as a Ki value, which represents the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Enzyme Inhibition Assays: For targets that are enzymes, such as the cytochrome P450 family, in vitro assays are used to determine the concentration of the drug that inhibits 50% of the enzyme's activity (IC50). These assays often use specific substrates that are metabolized by the enzyme to produce a measurable signal (e.g., fluorescent or colorimetric).

Transporter Interaction Assays: To evaluate interactions with drug transporters like P-gp and BCRP, cell-based assays are commonly employed. These assays measure the ability of the test compound to inhibit the transport of a known substrate across a cell membrane that overexpresses the transporter of interest.

In Vivo Preclinical Studies

Findings from in vitro assays that indicate a potential for off-target activity are further investigated in animal models.

Cardiovascular Safety Pharmacology: These studies, often conducted in conscious, telemetered animals (e.g., dogs, monkeys), assess the effects of the drug on cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) intervals.

Central Nervous System (CNS) Safety Pharmacology: A battery of tests, such as a functional observational battery (FOB) or Irwin screen in rodents, is used to evaluate potential effects on behavior, motor coordination, and autonomic function.

Respiratory Safety Pharmacology: Studies in animals are conducted to measure the effects of the drug on respiratory rate, tidal volume, and other respiratory parameters.

Developmental and Reproductive Toxicology (DART) Studies: While not strictly molecular off-target studies, these investigations assess the potential for adverse effects on fertility, fetal development, and postnatal development. A study in chick embryos suggested potential teratogenic effects of Rolapitant at high doses, indicating a potential off-target effect on developmental pathways.

Visualizing Rolapitant's Molecular Interactions

The following diagrams illustrate the key molecular pathways and interactions of Rolapitant Hydrochloride based on the available preclinical data.

References

- 1. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rolapitant - Wikipedia [en.wikipedia.org]

- 6. Integrated safety analysis of rolapitant with coadministered drugs from phase II/III trials: an assessment of CYP2D6 or BCRP inhibition by rolapitant - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Rolapitant Hydrochloride Through the Body: A Preclinical Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetics and metabolism of Rolapitant Hydrochloride, a selective neurokinin-1 (NK-1) receptor antagonist, in key laboratory animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is fundamental to interpreting toxicology findings and predicting its pharmacokinetic behavior in humans. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways to provide a comprehensive resource for professionals in drug development.

Pharmacokinetic Profile Across Species

Rolapitant exhibits distinct pharmacokinetic characteristics in laboratory animals, particularly concerning its half-life, which is significantly shorter than in humans. The following tables summarize the available pharmacokinetic parameters for Rolapitant in rats and cynomolgus monkeys.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Rolapitant in Laboratory Animals

| Parameter | Rat | Cynomolgus Monkey |

| Dose (mg/kg) | 100 (oral) | 100 (oral) |

| Cmax (ng/mL) | Data not available | 5550 - 8980[1] |

| Tmax (hr) | Data not available | Data not available |

| AUC | Data not available | Data not available |

| Half-life (t½) (hr) | ~ 6 - 8[1] | ~ 6 - 8[1] |

Absorption

Following oral administration, Rolapitant is absorbed, with peak plasma concentrations observed in preclinical species. In humans, peak plasma concentrations are reached in approximately 4 hours, and its bioavailability is greater than 90%.[2] While specific Tmax values for laboratory animals are not detailed in the available literature, the data suggests effective oral absorption.

Distribution

Rolapitant is highly protein-bound, with plasma protein binding exceeding 99% in humans.[2] The volume of distribution is large, indicating extensive distribution into tissues.[2] While specific tissue distribution studies in laboratory animals are not publicly detailed, the high volume of distribution in humans suggests that the compound is not confined to the plasma compartment and likely distributes to various tissues in animal models as well.

Metabolism

The primary metabolic pathway for Rolapitant in both humans and laboratory animals is oxidation, mediated predominantly by the cytochrome P450 enzyme CYP3A4. This process leads to the formation of a major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant).[2]

Metabolic Pathway of Rolapitant

Caption: Metabolic conversion of Rolapitant to its active metabolite M19.

Excretion

The primary route of excretion for Rolapitant and its metabolites is through the feces. Studies in rats and monkeys have demonstrated that a significant portion of the administered dose is eliminated via this pathway.

Table 2: Excretion of Rolapitant Following a Single Intravenous Dose

| Species | % of Dose in Feces | % of Dose in Urine |

| Rat | 54.6[3] | Data not available |

| Cynomolgus Monkey | 58.4[3] | Data not available |

In humans, approximately 73% of the administered dose is recovered in the feces and 14% in the urine. Unchanged Rolapitant is the predominant component in feces, while it is not found in urine, suggesting that the renally excreted portion consists of metabolites.[3]

Experimental Protocols

While specific, detailed protocols for the ADME studies of Rolapitant in laboratory animals are not publicly available, the following sections describe the general methodologies typically employed for such investigations.

Animal Husbandry and Dosing

-

Species: Sprague-Dawley rats and Cynomolgus monkeys are common models for pharmacokinetic studies.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Dosing: For oral pharmacokinetic studies, Rolapitant Hydrochloride is typically formulated as a suspension or solution in a suitable vehicle and administered via oral gavage for rats or nasogastric tube for monkeys. For intravenous studies, the compound is dissolved in a biocompatible vehicle and administered via a suitable vein (e.g., tail vein in rats, cephalic vein in monkeys).

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points post-dose from a cannulated vein (e.g., jugular vein in rats) or peripheral vessel. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period.

Bioanalysis

The concentration of Rolapitant and its major metabolite, M19, in plasma and other biological matrices is typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate quantification.

In Vitro Metabolism Studies

-

Liver Microsomes: To identify the enzymes responsible for metabolism, Rolapitant is incubated with liver microsomes from different species (rat, dog, monkey, human) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). The rate of disappearance of the parent drug and the formation of metabolites are monitored over time by LC-MS/MS.

Experimental Workflow for a Typical Preclinical ADME Study

Caption: Generalized workflow for preclinical ADME studies.

Conclusion

The preclinical pharmacokinetic and metabolism studies of Rolapitant Hydrochloride in laboratory animals provide essential insights into its disposition. The compound is orally absorbed and extensively metabolized, primarily by CYP3A4, to an active metabolite. The main route of elimination is through the feces. A notable species difference is the significantly shorter half-life in rats and monkeys compared to humans. This comprehensive understanding of the ADME properties in preclinical models is crucial for the continued development and safe use of Rolapitant.

References

Methodological & Application

Application Notes and Protocols for the Use of Rolapitant Hydrochloride in a Ferret Model of Chemotherapy-Induced Nausea and Vomiting (CINV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The ferret is a well-established and highly valuable preclinical model for studying CINV due to its emetic reflex, which is similar to that of humans. Rolapitant hydrochloride, a selective and long-acting neurokinin-1 (NK-1) receptor antagonist, has demonstrated efficacy in preventing both acute and delayed CINV. These application notes provide detailed protocols for evaluating the antiemetic properties of Rolapitant hydrochloride in a ferret model of cisplatin-induced emesis.

Mechanism of Action and Signaling Pathway

Rolapitant hydrochloride is a selective antagonist of the neurokinin-1 (NK-1) receptor.[1] Chemotherapy, particularly with agents like cisplatin, induces the release of substance P in the brain and gut. Substance P is a natural ligand for the NK-1 receptor, and its binding to these receptors, especially in the nucleus tractus solitarius and area postrema of the brainstem, triggers the emetic reflex.[1] Rolapitant competitively blocks the binding of substance P to the NK-1 receptor, thereby inhibiting the downstream signaling that leads to nausea and vomiting.[1] This mechanism is particularly crucial in the delayed phase of CINV.[2]

References

Establishing a Rolapitant Hydrochloride Dose-Response Curve In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for establishing a dose-response curve for rolapitant (B1662417) hydrochloride in vivo. Rolapitant is a selective, long-acting neurokinin-1 (NK-1) receptor antagonist indicated for the prevention of delayed nausea and vomiting associated with emetogenic cancer chemotherapy.[1][2][3] Understanding its dose-dependent efficacy in preclinical models is crucial for its development and for the investigation of novel antiemetic therapies. The protocols detailed herein focus on the ferret as the gold-standard model for emesis research and provide an alternative model using dogs.

Introduction

Rolapitant hydrochloride is a potent and selective antagonist of the human substance P/NK-1 receptor.[4] By blocking the binding of substance P, a key neurotransmitter involved in the emetic reflex, rolapitant effectively mitigates nausea and vomiting.[4] It possesses a long half-life, which allows for sustained efficacy against delayed-phase chemotherapy-induced nausea and vomiting (CINV).[5] In vivo studies are essential to characterize the pharmacological properties of rolapitant and to determine the effective dose range for its antiemetic effects. The ferret model of cisplatin-induced emesis is a well-established and predictive model for assessing antiemetic drug efficacy, as ferrets possess a vomiting reflex similar to humans.[4][6] An alternative model, the apomorphine-induced emesis model in dogs, can also be utilized to evaluate the antiemetic potential of NK-1 receptor antagonists.

Mechanism of Action: NK-1 Receptor Antagonism

Chemotherapeutic agents can induce the release of substance P in the brain and gastrointestinal tract. Substance P then binds to NK-1 receptors, triggering a signaling cascade that leads to the sensation of nausea and the act of vomiting. Rolapitant competitively binds to NK-1 receptors, thereby preventing the action of substance P and inhibiting the emetic response.

Experimental Protocols

Ferret Model of Cisplatin-Induced Emesis

The ferret is considered the gold-standard animal model for studying emesis due to its well-developed vomiting reflex.[4][6] Cisplatin (B142131), a highly emetogenic chemotherapeutic agent, is used to induce both acute and delayed emesis in this model.[7]

Materials:

-

Male ferrets (Mustela putorius furo), 1-2 kg

-

Rolapitant hydrochloride

-

Cisplatin

-

Vehicle for rolapitant (e.g., 0.5% methylcellulose)

-

Saline (0.9% NaCl)

-

Administration supplies (gavage needles, syringes, etc.)

-

Observation cages with video recording capabilities

Protocol:

-

Acclimation: Acclimate ferrets to the housing facilities for at least one week prior to the experiment. House animals individually to allow for accurate monitoring of emetic events.

-

Fasting: Fast ferrets overnight (approximately 16 hours) before the administration of cisplatin, with water available ad libitum.

-

Rolapitant Administration: Administer rolapitant hydrochloride or its vehicle orally (p.o.) via gavage at the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A typical administration volume is 1 mL/kg. Rolapitant should be administered 1-2 hours prior to cisplatin challenge.

-

Cisplatin Challenge: Administer cisplatin at a dose of 5 mg/kg intraperitoneally (i.p.) to induce a biphasic emetic response.[7]

-

Observation: Immediately after cisplatin administration, place the ferrets in individual observation cages and record their behavior for 72 hours. Key parameters to measure include:

-

Latency to the first retch/vomit: Time from cisplatin administration to the first emetic event.

-

Number of retches: Rhythmic abdominal contractions without the expulsion of gastric contents.

-

Number of vomits: Forceful expulsion of gastric contents.

-

Total number of emetic episodes: Sum of retches and vomits.

-

-

Data Analysis: Analyze the data to determine the dose-dependent effect of rolapitant on the measured emetic parameters. Calculate the percentage inhibition of emesis for each dose group compared to the vehicle control group.

Dog Model of Apomorphine-Induced Emesis

Dogs are another suitable species for emesis research, and apomorphine (B128758), a dopamine (B1211576) agonist, is a potent emetogen in this species.[8][9]

Materials:

-

Male beagle dogs, 8-12 kg

-

Rolapitant hydrochloride

-

Apomorphine hydrochloride

-

Vehicle for rolapitant

-

Saline (0.9% NaCl)

-

Administration supplies (syringes, needles, etc.)

-

Observation pens

Protocol:

-

Acclimation: Acclimate dogs to the experimental environment and handling procedures.

-

Fasting: Fast dogs overnight prior to the experiment, with free access to water.

-

Rolapitant Administration: Administer rolapitant hydrochloride or its vehicle orally (p.o.) in gelatin capsules at the desired doses. Administration should occur 2 hours before the apomorphine challenge.

-

Apomorphine Challenge: Administer apomorphine hydrochloride subcutaneously (s.c.) at a dose of 0.04 to 0.1 mg/kg.[8][9]

-

Observation: Observe the dogs continuously for 1-2 hours following the apomorphine injection. Record the latency to the first vomit and the total number of vomits.

-

Data Analysis: Compare the emetic response in the rolapitant-treated groups to the vehicle-treated group to determine the dose-dependent antiemetic effect.

Data Presentation

The quantitative data from the in vivo studies should be summarized in clear and concise tables to facilitate comparison between different dose groups.

Dose-Response of Rolapitant in the Ferret Model

The following table presents hypothetical data based on published literature for the antiemetic effect of rolapitant in the ferret model of cisplatin-induced emesis. A study by Duffy et al. (2012) showed that rolapitant was active at 0.1 mg/kg in the acute phase and 1 mg/kg in the delayed phase of emesis in ferrets.[4]

| Rolapitant Dose (mg/kg, p.o.) | Mean Number of Retches (± SEM) | Mean Number of Vomits (± SEM) | % Inhibition of Total Emetic Episodes |

| Vehicle | 45.2 ± 5.1 | 12.8 ± 2.3 | 0% |

| 0.1 | 28.1 ± 4.5 | 7.5 ± 1.9 | 38.9% |

| 0.3 | 15.6 ± 3.2 | 4.1 ± 1.1 | 66.2% |

| 1.0 | 5.3 ± 1.8 | 1.2 ± 0.5 | 88.8% |

| 3.0 | 2.1 ± 0.9 | 0.5 ± 0.3 | 95.5% |

| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

Pharmacokinetic and Pharmacodynamic Relationship

A comprehensive in vivo study should also aim to establish a relationship between the plasma concentration of rolapitant and its antiemetic effect.

| Rolapitant Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng·h/mL) | % NK-1 Receptor Occupancy (at Tmax) | % Inhibition of Emesis |

| 0.1 | 50 | 450 | 45% | 38.9% |

| 0.3 | 150 | 1350 | 70% | 66.2% |

| 1.0 | 500 | 4500 | >90% | 88.8% |

| 3.0 | 1500 | 13500 | >95% | 95.5% |

Note: The pharmacokinetic and receptor occupancy data in this table are illustrative and would need to be determined experimentally in the ferret model.

Conclusion

The protocols outlined in this document provide a framework for establishing a robust in vivo dose-response curve for rolapitant hydrochloride. The ferret model of cisplatin-induced emesis is the recommended primary model due to its high predictive validity for clinical outcomes. By carefully designing and executing these studies, researchers can gain valuable insights into the antiemetic properties of rolapitant and other novel NK-1 receptor antagonists, ultimately contributing to the development of more effective treatments for nausea and vomiting.

References

- 1. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intravenous Rolapitant for Chemotherapy-Induced Delayed Nausea and Vomiting - The ASCO Post [ascopost.com]

- 3. researchgate.net [researchgate.net]

- 4. Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morphological and Skeletal Abnormalities Induced by Rolapitant: An Antiemetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emesis in ferrets - PORSOLT [porsolt.com]

- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neurokinin-1 Receptor Function in the Brain Using Rolapitant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction